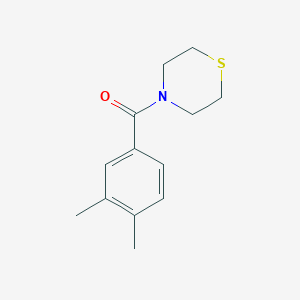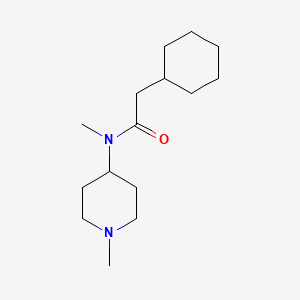
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, also known as BCPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The exact mechanism of action of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the activity of certain ion channels in the brain, which may contribute to its overall effects.
Biochemical and Physiological Effects:
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of certain enzymes involved in cancer cell proliferation, and the induction of apoptosis in cancer cells. (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has also been found to have an effect on the expression of certain genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have a high degree of selectivity for certain targets, which can be advantageous in certain types of experiments. However, one limitation of using (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone in lab experiments is its potential toxicity, which can make it difficult to use in certain types of assays.
Direcciones Futuras
There are a number of potential future directions for research on (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone, including further studies on its mechanism of action, its potential use as an antipsychotic drug, and its potential use in the treatment of certain types of cancer. Additionally, there is potential for the development of new derivatives of (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone that may have improved selectivity and efficacy for certain targets. Overall, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone is a promising compound that has the potential to contribute to a range of areas of scientific research.
Métodos De Síntesis
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone can be synthesized through a multistep process that involves the reaction of cyclobutanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-benzoylpiperazine. The final step involves the reaction of the resulting intermediate with sodium hydride and a suitable alkylating agent.
Aplicaciones Científicas De Investigación
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied extensively for its potential applications in various areas of scientific research. One of the most promising areas is the field of neuroscience, where (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been found to have an effect on the activity of certain neurotransmitters in the brain. Additionally, (4-Benzoylpiperazin-1-yl)-cyclobutylmethanone has been studied for its potential use as an antipsychotic drug, as well as for its potential use in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
(4-benzoylpiperazin-1-yl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-2-1-3-6-13)17-9-11-18(12-10-17)16(20)14-7-4-8-14/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGZVVRTQIUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzoylpiperazin-1-yl)-cyclobutylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)